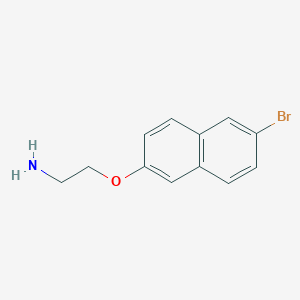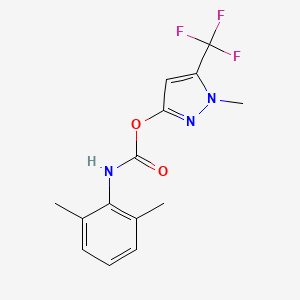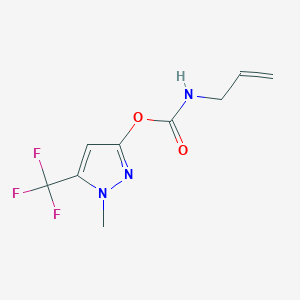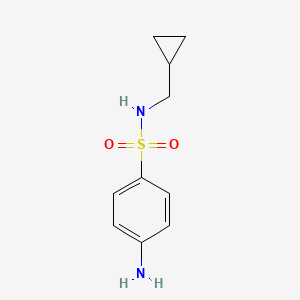
2-(2-Aminoethoxy)-6-bromonaphthalene
Vue d'ensemble
Description
2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint, fish-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a liquid at room temperature with a density of 1.048 g/mL at 25 °C . It is likely to be mobile in the environment due to its water solubility .Applications De Recherche Scientifique
Derivatives and Synthesis
A practical synthesis approach for 2-amino-6-bromonaphthalenes involves the condensation of secondary amines with 2-naphthol under Bucherer conditions. This method has been used to modify the core of DANPY, a biocompatible chromophore effective for staining cellular targets, indicating its significance in cellular imaging and DNA-based biophotonics (Kingsbury et al., 2019).
Chemical Sensing
In the development of colorimetric sensors, derivatives of bromonaphthalene have shown promise. For instance, 2-bromonaphthalene-1,4-dione was developed as a selective and sensitive colorimetric sensor for cysteine detection in water solutions and bovine serum albumin, highlighting its utility in biochemical sensing and potential medical diagnostics (Shang et al., 2016).
Environmental Implications
The thermal degradation of brominated hydrocarbons, including bromonaphthalenes, has been studied to understand the formation of hazardous combustion byproducts like brominated dioxins. These studies are crucial for assessing the environmental impact of disposing materials containing brominated flame retardants (Evans & Dellinger, 2003).
Organic Synthesis
Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized using bromobenzoquinazolinones, indicating the role of 2-(2-Aminoethoxy)-6-bromonaphthalene in the creation of compounds with potential anticancer activity. This reflects its importance in pharmaceutical research and development (Nowak et al., 2015).
Metal Ion Detection
Reactions between dibromonaphthalene derivatives and pyridyl amines have led to the development of compounds capable of effectively and selectively detecting Hg and Ni ions. Such studies underscore the utility of these compounds in environmental monitoring and the development of selective chemical sensors (Aggrwal et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(2-aminoethoxy) ethanol, have been found to interact with dna sequences to form triplex structures . These triplex structures have been explored as gene-targeting agents with potential therapeutic applications .
Mode of Action
It’s worth noting that similar compounds have been shown to form triplex structures with dna, which can alter gene expression . This interaction involves the binding of a third oligonucleotide strand within the major groove of duplex DNA or RNA, where it makes specific interactions with exposed groups on the base pairs .
Biochemical Pathways
The formation of triplex structures with dna can potentially affect various biochemical pathways by altering gene expression .
Result of Action
The ability to form triplex structures with dna and potentially alter gene expression suggests that it could have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8H,5-6,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVTXKQQHEQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-6-bromonaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)
![4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B3139315.png)
![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)
![sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate](/img/structure/B3139326.png)
![1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide](/img/structure/B3139327.png)
![N,N-diethyl-1-ethanaminium 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3139335.png)





![4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3139389.png)
![(2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B3139396.png)
![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate](/img/structure/B3139401.png)